what is the structure of DSPE-PEG(2000)-NHS
what is the structure of DSPE-PEG(2000)-NHS
Structure, Reactivity, and Protocol Optimization for Targeted Drug Delivery [1]
Executive Summary
DSPE-PEG(2000)-NHS is a heterobifunctional phospholipid-polymer conjugate serving as a cornerstone in the formulation of "stealth" liposomes and lipid nanoparticles (LNPs).[1] Its tripartite structure combines a hydrophobic lipid anchor (DSPE), a hydrophilic steric shield (PEG), and a reactive "warhead" (NHS ester) for bioconjugation.[1][2]
This guide provides a rigorous analysis of its molecular architecture and outlines a self-validating protocol for the Post-Insertion Method , the industry standard for functionalizing pre-formed vesicles while preserving ligand integrity.
Molecular Architecture
The efficacy of DSPE-PEG(2000)-NHS relies on the distinct functions of its three structural blocks. Understanding this connectivity is essential for predicting behavior in formulation.
Structural Components[3][4][5]
-
The Anchor (DSPE): 1,2-distearoyl-sn-glycero-3-phosphoethanolamine.[1][2][3] It features two saturated C18 fatty acid chains.[4]
-
Implication: The high phase transition temperature (
) confers bilayer stability and prevents premature "pull-out" of the lipid from the nanoparticle surface in vivo.[1]
-
-
The Spacer (PEG 2000): Polyethylene glycol with a molecular weight of ~2000 Da (approx. 45 monomer units).[1]
-
Implication: This length is the "Goldilocks" zone—sufficient to extend beyond the aqueous boundary layer to reduce opsonization (stealth effect) but short enough to prevent the steric hindrance of the attached ligand.
-
-
The Reactive Head (NHS): N-hydroxysuccinimide ester.[1][2][5][6][7]
Structural Visualization
The following diagram illustrates the linear connectivity and amphiphilic nature of the molecule.
Figure 1: Block diagram of DSPE-PEG(2000)-NHS showing the progression from hydrophobic anchor to reactive terminus.[1][8]
Physicochemical Properties & Reactivity
The NHS ester is highly susceptible to hydrolysis, a reaction that competes with the desired conjugation. Success depends on manipulating pH to favor aminolysis (conjugation) over hydrolysis.[1]
Hydrolysis Kinetics
The half-life of the NHS ester is strictly pH-dependent. At higher pH, the hydroxide ion concentration catalyzes the hydrolysis of the ester bond, rendering the lipid non-reactive.
| Parameter | Condition | Value / Outcome |
| Molecular Weight | Average | ~2800 – 2900 Da |
| Solubility | Organic | Chloroform, Methanol (Excellent) |
| Aqueous | Forms micelles (Critical Micelle Concentration ~1-5 µM) | |
| NHS Half-Life | pH 7.0 (0°C) | 4 – 5 Hours |
| pH 8.6 (4°C) | ~10 Minutes (Critical Risk) | |
| Optimal Reaction | pH Range | 7.2 – 8.0 |
Critical Insight: Never dissolve DSPE-PEG-NHS in aqueous buffer until the exact moment of use. Store as a lyophilized powder or in anhydrous chloroform at -20°C.
Experimental Protocol: The Post-Insertion Method
While DSPE-PEG-NHS can be included during the initial lipid film hydration, this exposes the sensitive NHS group to water for extended periods (during extrusion/sizing).[1]
The Superior Approach: The Post-Insertion Method .[5][6][9][10] This involves preparing pre-formed, sized liposomes first, and then incubating them with DSPE-PEG-NHS micelles.[1] This minimizes hydrolysis exposure and preserves ligand activity.
Workflow Logic
-
Acceptor: Pre-formed Liposomes (e.g., HSPC/Cholesterol).[1][5][6]
-
Process: Temperature-driven insertion of the hydrophobic DSPE tail into the outer leaflet of the liposome bilayer.
Figure 2: The Post-Insertion workflow minimizes NHS hydrolysis by coupling the ligand to the micelle before insertion into the final liposome.[1]
Step-by-Step Methodology
Reagents:
-
Buffer: HEPES or PBS (pH 7.4). DO NOT USE TRIS (Tris contains amines and will quench the NHS ester).[1]
Protocol:
-
Ligand Preparation: Dissolve the targeting ligand in amine-free buffer (pH 7.2–7.5).[1] Ensure protein concentration is high (1–5 mg/mL) to drive reaction kinetics.[1]
-
Lipid Solubilization: Dissolve DSPE-PEG-NHS in dry chloroform. Evaporate solvent under nitrogen to form a thin film. Vacuum dry for 1 hour to remove trace solvent.
-
Micelle Formation & Conjugation: Hydrate the lipid film directly with the Ligand Solution.
-
Quenching: Add a small excess of Glycine or Hydroxylamine to quench unreacted NHS esters (optional but recommended to prevent cross-linking).[1]
-
Post-Insertion:
-
Mix the functionalized micelles with pre-formed, drug-loaded liposomes.
-
Incubate at 60°C for 30–60 minutes . (Note: Temperature must be near the
of the liposomal lipids to allow bilayer fluidity for insertion).
-
-
Purification: Dialyze against PBS (MWCO 300 kDa or appropriate size) to remove free micelles and unconjugated ligand.
Quality Control & Troubleshooting
Validating the structure and activity of DSPE-PEG-NHS is critical before formulation.[1]
| Issue | Probable Cause | Corrective Action |
| Low Conjugation Efficiency | Hydrolysis of NHS ester | Check storage (must be dry). Ensure buffer pH < 8.[5][6]0. Avoid Tris/Glycine in initial buffer. |
| Liposome Destabilization | High Micelle Concentration | Do not exceed 5–10 mol% of DSPE-PEG-NHS relative to total liposomal lipid.[1] High PEG density can destroy bilayers. |
| Aggregation | Cross-linking | Ensure ligand is not multi-valent or reduce lipid:protein ratio. Quench unreacted NHS groups. |
Storage Standards
-
Temperature: -20°C or -80°C.
-
Atmosphere: Argon or Nitrogen overlay (oxidation of DSPE chains).[1]
-
Handling: Allow vial to equilibrate to room temperature before opening to prevent water condensation on the cold powder.
References
-
Avanti Polar Lipids. DSPE-PEG(2000) Carboxy NHS Technical Data.[1][8][12] Retrieved from [Link][1]
-
Nakamura, K., et al. (2012).[14] The Post-insertion Method for the Preparation of PEGylated Liposomes.[5][6][9][10] Biol. Pharm.[7] Bull. Retrieved from [Link]
-
NOF Corporation. Activated PEG Phospholipids: SUNBRIGHT® Series. Retrieved from [Link][1]
-
Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd Edition).[1] Academic Press. (Standard reference for NHS chemistry).
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. crodapharma.com [crodapharma.com]
- 4. DDS by NOF [dds-drug.com]
- 5. encapsula.com [encapsula.com]
- 6. encapsula.com [encapsula.com]
- 7. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. avantiresearch.com [avantiresearch.com]
- 9. The Post-insertion Method for the Preparation of PEGylated Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DSPE-PEG-NHS ester, MW 2,000 | BroadPharm [broadpharm.com]
- 12. DSPE-PEG(2000)羧基NHS Avanti Research™ - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 13. nofamerica.com [nofamerica.com]
- 14. Post-modification of preformed liposomes with novel non-phospholipid poly(ethylene glycol)-conjugated hexadecylcarbamoylmethyl hexadecanoic acid for enhanced circulation persistence in vivo - PMC [pmc.ncbi.nlm.nih.gov]
